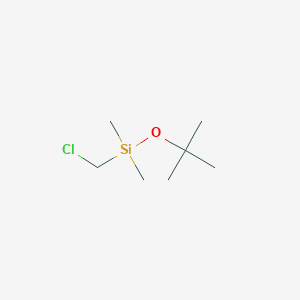

Tert-butoxy(chloromethyl)dimethylsilane

CAS No.: 58307-46-3

Cat. No.: VC18752441

Molecular Formula: C7H17ClOSi

Molecular Weight: 180.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58307-46-3 |

|---|---|

| Molecular Formula | C7H17ClOSi |

| Molecular Weight | 180.75 g/mol |

| IUPAC Name | chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane |

| Standard InChI | InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3 |

| Standard InChI Key | UXXCXTGMKSMVFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)O[Si](C)(C)CCl |

Introduction

Structural and Chemical Properties

Tert-butoxy(chloromethyl)dimethylsilane belongs to the class of organosilanes, which are widely employed in organic synthesis for their ability to modify molecular structures through silylation reactions. The compound’s silicon center adopts a tetrahedral geometry, with the tert-butoxy group providing steric protection, thereby influencing reaction selectivity. The chloromethyl group introduces a site for nucleophilic substitution, enabling functionalization at the silicon-bound carbon.

Key physicochemical properties inferred from analogous silanes include:

-

Molecular weight: 194.73 g/mol

-

Boiling point: Estimated 180–200°C (extrapolated from tert-butyldimethylsilyl derivatives )

-

Reactivity: High electrophilicity at the chloromethyl group, with susceptibility to hydrolysis under acidic or basic conditions .

Synthetic Methodologies

Patent-Based Insights

A Chinese patent (CN101817842A) outlines a method for synthesizing tert-butyldimethyl chlorosilane, which shares mechanistic similarities with the target compound’s potential synthesis :

-

Grignard Reaction: Magnesium reacts with tert-butyl chloride in a mixed ether-cyclohexane solvent to form a tert-butyl magnesium chloride intermediate.

-

Silane Coupling: The Grignard reagent reacts with dimethyldichlorosilane, yielding tert-butyldimethyl chlorosilane after purification.

-

Workup: Hydrochloric acid is added to quench excess magnesium, followed by solvent removal via distillation.

Adapting this approach, substituting dimethyldichlorosilane with chloromethyldimethylsilane could theoretically yield tert-butoxy(chloromethyl)dimethylsilane, though experimental validation is required.

Applications in Organic Synthesis

Protective Group Chemistry

The tert-butoxy group’s steric bulk makes it suitable for protecting hydroxyl groups in alcohols and phenols. For example, silylation of alcohols with tert-butoxy(chloromethyl)dimethylsilane under basic conditions could generate stable tert-butoxy-dimethylsilyl ethers, which resist hydrolysis under mild conditions but can be cleaved selectively using fluoride ions .

Functionalization Reactions

The chloromethyl group enables further derivatization:

-

Nucleophilic Substitution: Reaction with amines or alkoxides yields amino- or alkoxy-methylsilanes.

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the chloromethyl moiety, enabling carbon-carbon bond formation.

Comparative Analysis with Related Silanes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume